molecular formula C15H21ClN2O3S B14785619 Tert-butyl 3-(2-chloro-6-methylsulfanylpyridin-4-yl)oxypyrrolidine-1-carboxylate

Tert-butyl 3-(2-chloro-6-methylsulfanylpyridin-4-yl)oxypyrrolidine-1-carboxylate

Cat. No.: B14785619
M. Wt: 344.9 g/mol
InChI Key: DQSYEBAPSZGWAJ-UHFFFAOYSA-N
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Description

(S)-tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the pyridine moiety. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the pyrrolidine intermediate.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of various functional groups on biological activity.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    ®-tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate: The enantiomer of the compound .

    tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate: The racemic mixture.

    tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate derivatives: Compounds with different substituents on the pyridine or pyrrolidine rings.

Uniqueness

(S)-tert-Butyl 3-((2-chloro-6-(methylthio)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both chloro and methylthio substituents on the pyridine ring. These features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H21ClN2O3S

Molecular Weight

344.9 g/mol

IUPAC Name

tert-butyl 3-(2-chloro-6-methylsulfanylpyridin-4-yl)oxypyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21ClN2O3S/c1-15(2,3)21-14(19)18-6-5-10(9-18)20-11-7-12(16)17-13(8-11)22-4/h7-8,10H,5-6,9H2,1-4H3

InChI Key

DQSYEBAPSZGWAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=NC(=C2)Cl)SC

Origin of Product

United States

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